REACTION_CXSMILES
|
C1O[C:4](OCC)([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12](=[O:14])[CH3:13])[O:3]C1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[O:14]=[C:12]([CH3:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][OH:3] |f:1.2.3.4.5.6|
|
Name
|
ethyl 9-oxodecanoate ethylene ketal
|
Quantity
|
95.4 g
|
Type
|
reactant
|
Smiles
|
C1COC(CCCCCCCC(C)=O)(OCC)O1
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by the dropwise addition of 18 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
To this mixture there was then sequentially added in dropwise fashion
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for about 2 to 3 hr
|
Duration
|
2.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
the mixture was then filtered
|
Type
|
WASH
|
Details
|
The filter pad was rinsed several times with ether
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of 250 ml of 10% hydrochloric acid and 120 ml of methanol
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand at room temperature for about 4 hr
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
This residue was dissolved in ether
|
Type
|
WASH
|
Details
|
the resulting solution was washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCCCCCCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 116.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |